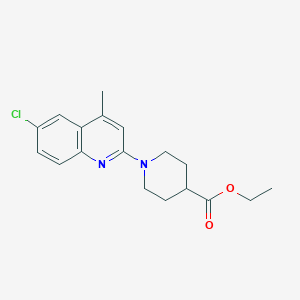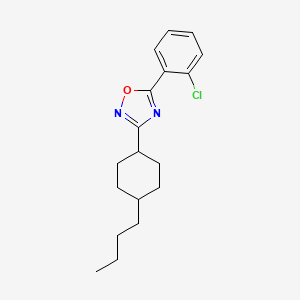![molecular formula C23H17N3O2 B5185170 N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5185170.png)
N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide, also known as HDBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. HDBP is a member of the phenazine family of compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide is not fully understood, but it is thought to involve the intercalation of the compound between the base pairs of DNA and RNA. This intercalation disrupts the normal structure of these molecules, leading to a range of biological effects.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro, N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to inhibit the growth of a wide range of cancer cell lines, as well as to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. In vivo, N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to exhibit anti-inflammatory activity in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide in lab experiments is its high selectivity for DNA and RNA. This selectivity makes it a useful tool for studying these molecules in living cells. However, one limitation of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are many potential future directions for research on N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide. One promising area of research involves the use of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide as a tool for studying the role of DNA and RNA in disease processes. Another potential direction is the development of new synthetic methods for N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide that are more efficient and scalable than the current method. Additionally, the development of new fluorescent probes based on the structure of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide could lead to the development of new tools for imaging biological systems.
Méthodes De Synthèse
The synthesis of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide involves the reaction of dibenzo[a,c]phenazine-11-carboxylic acid with 2-aminoethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide in high purity.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide as a fluorescent probe for imaging biological systems. N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to selectively bind to DNA and RNA, making it a useful tool for studying the structure and function of these molecules in living cells.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)phenanthro[9,10-b]quinoxaline-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-12-11-24-23(28)14-9-10-19-20(13-14)26-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)21(22)25-19/h1-10,13,27H,11-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCSGBYFFNWNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)NCCO)N=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-(allyloxy)benzylidene]-1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185101.png)
![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5185107.png)

![1-chloro-3-[3-(isopropylthio)propoxy]benzene](/img/structure/B5185126.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)
![1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone](/img/structure/B5185135.png)
![2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5185138.png)


![1-[4-(diethylamino)benzyl]-3-piperidinol](/img/structure/B5185166.png)